Product packaging for Methyl 2-(5-fluoro-2-methylphenyl)acetate(Cat. No.:)

Methyl 2-(5-fluoro-2-methylphenyl)acetate

Cat. No.: B12817525
M. Wt: 182.19 g/mol
InChI Key: LEWDNADZMDJXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Aromatic Esters in Organic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. nih.gov Fluorinated aromatic esters, a key subclass, are of considerable interest due to the unique effects conferred by the fluorine substituent. The high electronegativity of fluorine can alter the electron distribution within the aromatic ring and the ester functional group, thereby influencing the molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

These properties make fluorinated aromatic esters valuable intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov For instance, the strategic incorporation of fluorine can enhance the efficacy of a drug molecule by improving its metabolic profile or modulating its interaction with a specific enzyme or receptor. In materials science, fluorinated compounds can impart desirable characteristics such as thermal stability and altered surface properties. The synthesis of these esters often involves the esterification of the corresponding fluorinated carboxylic acids or the fluorination of a suitable aromatic precursor. organic-chemistry.orgcapes.gov.br

Overview of Research Trajectories for Arylacetates

Arylacetates, the parent class of compounds to which Methyl 2-(5-fluoro-2-methylphenyl)acetate belongs, are characterized by a phenylacetic acid or substituted phenylacetic acid core. Phenylacetic acid itself is a well-known compound with applications ranging from being a plant auxin to a precursor in the production of pharmaceuticals and fragrances. mdpi.com

Research into arylacetate derivatives is a mature yet continually evolving field. A significant trajectory involves their use as building blocks in the synthesis of more complex molecules. For example, the ester group of an arylacetate can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a versatile handle for further chemical transformations. nih.gov Furthermore, the aromatic ring can be subjected to various substitution reactions to introduce additional functionalities.

A prominent area of investigation for arylacetate derivatives is in medicinal chemistry. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac (B195802) and flurbiprofen, contain a phenylacetic acid moiety. mdpi.com Researchers are continuously exploring new derivatives to enhance potency, reduce side effects, and target different biological pathways. The general synthetic accessibility and the ability to systematically modify their structure make arylacetates an attractive scaffold for drug discovery programs.

Rationale for Focused Investigation on this compound

The focused investigation of this compound is predicated on its potential as a valuable and versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. The rationale for its study stems from the combined structural features of a fluorinated aromatic ring and a reactive methyl ester group.

The parent acid, 5-fluoro-2-methylphenylacetic acid, is a commercially available compound, indicating its utility as a starting material in synthetic endeavors. fishersci.no The presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring introduces specific electronic and steric properties that can be exploited in the design of new molecules. The methyl ester, this compound, would be the direct product of the esterification of this acid and would serve as a more reactive intermediate for certain synthetic transformations, such as cross-coupling reactions or enolate chemistry.

Given the established importance of fluorinated compounds and arylacetates in drug discovery, this compound represents a promising starting point for the synthesis of novel bioactive compounds. Its structure contains the key pharmacophoric elements that have been successful in other therapeutic agents, and the specific substitution pattern offers the potential for unique biological activity.

Chemical Data of Related Compounds

For clarity and reference, the following tables provide key chemical data for the parent acid of the title compound and a closely related analogue.

Table 1: Properties of 5-Fluoro-2-methylphenylacetic acid

Property Value Source
CAS Number 261951-75-1 fishersci.no
Molecular Formula C₉H₉FO₂ fishersci.no
Molecular Weight 168.17 g/mol fishersci.no
IUPAC Name 2-(5-fluoro-2-methylphenyl)acetic acid fishersci.no

| Synonyms | 5-fluoro-2-methylphenyl acetic acid | fishersci.no |

Table 2: Properties of Methyl phenylacetate (B1230308)

Property Value Source
CAS Number 101-41-7 wikipedia.orgodowell.com
Molecular Formula C₉H₁₀O₂ wikipedia.org
Molecular Weight 150.17 g/mol wikipedia.org
Boiling Point 218 °C wikipedia.orgodowell.com

| Density | 1.066 g/mL at 20 °C | odowell.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B12817525 Methyl 2-(5-fluoro-2-methylphenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methylphenyl)acetate

InChI

InChI=1S/C10H11FO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

LEWDNADZMDJXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Strategic Approaches for the Synthesis of Methyl 2-(5-fluoro-2-methylphenyl)acetate

The preparation of this compound can be achieved through several synthetic routes, primarily involving esterification reactions and derivatization from its corresponding carboxylic acid precursor.

Esterification Reactions: Classical and Modern Adaptations

The most direct and widely employed method for the synthesis of this compound is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca This classical approach involves the reaction of 2-(5-fluoro-2-methylphenyl)acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. organic-chemistry.org

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic attack by the hydroxyl group of methanol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton transfer from the incoming alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. youtube.com

Modern adaptations of esterification have explored the use of solid-supported catalysts to simplify product purification and catalyst recovery. For instance, studies on the esterification of other phenylacetic acids have utilized catalysts like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin. researchgate.net These heterogeneous catalysts can be easily filtered off from the reaction mixture, offering a more environmentally friendly and efficient process.

Derivatization from 2-(5-Fluoro-2-methylphenyl)acetic Acid Precursors

An alternative to direct esterification involves the conversion of 2-(5-fluoro-2-methylphenyl)acetic acid into a more reactive acylating agent, which is then reacted with methanol. A common strategy is the formation of an acyl chloride by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(5-fluoro-2-methylphenyl)acetyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to afford the desired methyl ester with high yield. This method is particularly useful when the direct esterification is slow or gives low yields.

Another derivatization approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the alcohol. This method is often employed under milder conditions than traditional esterification.

Optimization of Reaction Conditions and Yield Maximization

To maximize the yield of this compound, several reaction parameters can be optimized. The choice of catalyst, reaction temperature, and the molar ratio of reactants are crucial factors.

For Fischer esterification, the concentration of the acid catalyst significantly influences the reaction rate. researchgate.net However, excessively high concentrations can lead to side reactions. The reaction temperature is also a critical parameter; while higher temperatures generally increase the reaction rate, they can also promote dehydration of the alcohol or other undesired side reactions. researchgate.net A study on the esterification of phenylacetic acid showed that increasing the temperature beyond an optimal point led to a decrease in yield due to the formation of byproducts. researchgate.net

The molar ratio of the alcohol to the carboxylic acid is a key factor in driving the equilibrium towards the product. masterorganicchemistry.com Using a large excess of methanol can significantly increase the yield of the ester. masterorganicchemistry.com

The following table summarizes key parameters for the optimization of esterification reactions based on studies of analogous compounds:

ParameterConditionEffect on YieldReference
Catalyst Sulfuric Acid, p-TsOH, Amberlyst-15Increases reaction rate organic-chemistry.orgresearchgate.net
Temperature Optimized (e.g., 110 °C for some systems)Increases rate, but can decrease yield if too high researchgate.net
Reactant Ratio Excess alcohol (Methanol)Drives equilibrium towards product masterorganicchemistry.com
Water Removal Dean-Stark trap or drying agentShifts equilibrium towards product organic-chemistry.org

Exploration of Chemical Transformations of this compound

The chemical reactivity of this compound is primarily centered around the ester functional group and the potential for nucleophilic substitution at the benzylic position or on the aromatic ring.

Hydrolysis of the Ester Moiety

The ester group of this compound can be hydrolyzed back to the parent carboxylic acid, 2-(5-fluoro-2-methylphenyl)acetic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. masterorganicchemistry.com It is typically carried out by heating the ester in an aqueous solution containing a strong acid. To drive the equilibrium towards the carboxylic acid, a large excess of water is used.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. It is generally faster and more efficient than acid-catalyzed hydrolysis. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. The kinetics of hydrolysis for similar esters, such as methyl phenylacetate (B1230308), have been shown to be second-order. nih.gov The rate of hydrolysis can be influenced by the presence of substituents on the phenyl ring.

Nucleophilic Substitution Reactions

The structure of this compound offers several sites for nucleophilic substitution. One of the most common transformations for esters is the reaction with nucleophiles other than water. For instance, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amides.

Another important reaction is transesterification, where the methoxy (B1213986) group of the ester is replaced by another alkoxy group from a different alcohol. This reaction is typically catalyzed by either an acid or a base.

Furthermore, the benzylic position of the acetate (B1210297) moiety can be a site for nucleophilic attack, although this is less common for the ester itself. More typically, the corresponding α-halo ester would be used for such reactions. The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case in this molecule.

A notable nucleophilic substitution reaction is hydrazinolysis, where the methyl ester reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acetohydrazide. This transformation is often a key step in the synthesis of various heterocyclic compounds and other derivatives.

The following table lists some of the key chemical transformations of this compound:

Reaction TypeReagent(s)Product
Acid-Catalyzed Hydrolysis H₂O, H⁺ (e.g., H₂SO₄)2-(5-Fluoro-2-methylphenyl)acetic acid
Base-Catalyzed Hydrolysis (Saponification) 1. NaOH or KOH, H₂O2. H₃O⁺2-(5-Fluoro-2-methylphenyl)acetic acid
Aminolysis NH₃ or RNH₂ or R₂NH2-(5-Fluoro-2-methylphenyl)acetamide (or N-substituted amide)
Transesterification R'OH, H⁺ or OR'⁻R' 2-(5-fluoro-2-methylphenyl)acetate
Hydrazinolysis N₂H₄·H₂O2-(5-Fluoro-2-methylphenyl)acetohydrazide

Electrophilic Aromatic Substitution on the Fluoromethylphenyl Ring

While direct electrophilic substitution on a simple 1-fluoro-4-methylbenzene precursor to introduce the acetic acid moiety in a single step is challenging, electrophilic aromatic substitution plays a crucial role in the synthesis of key intermediates. For instance, the nitration of 3-fluorophenylacetic acid is a viable route to obtain 5-fluoro-2-nitrophenylacetic acid, a precursor that can be further elaborated.

In a typical procedure, 3-fluorophenylacetic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is generally carried out at a controlled temperature to prevent over-nitration and side product formation. The resulting precipitate of crude 5-fluoro-2-nitrophenylacetic acid can be isolated by filtration after pouring the reaction mixture onto ice. chemicalbook.com

The directing effects of the fluorine and acetic acid substituents on the aromatic ring are critical in determining the regioselectivity of this electrophilic substitution. The fluorine atom is an ortho-, para-director, while the acetic acid group is a meta-director. In the case of 3-fluorophenylacetic acid, the incoming nitro group is directed to the position para to the fluorine and meta to the acetic acid group, yielding the desired 5-fluoro-2-nitrophenylacetic acid.

Mechanistic Elucidation of Synthetic and Transformational Pathways

The conversion of precursors into this compound involves several key mechanistic steps, with catalysis and stereochemical control being of paramount importance.

Catalytic Systems and Their Influence on Reaction Efficiency

The final step in the synthesis of this compound is the esterification of 2-(5-fluoro-2-methylphenyl)acetic acid. While classic Fischer esterification using an acid catalyst and methanol is a possibility, modern catalytic systems offer higher efficiency and milder reaction conditions.

Recent studies have highlighted the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. For example, the metal-organic framework (MOF) UiO-66-NH2 has been successfully employed as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.org This catalytic system has demonstrated good performance, potentially reducing reaction times compared to traditional methods like using a BF3-MeOH complex. rsc.org The use of such solid catalysts simplifies product purification and catalyst recycling, contributing to a more sustainable process.

The table below summarizes the catalytic performance of UiO-66-NH2 in the esterification of fluorinated aromatic acids.

CatalystSubstrateReagentReaction TimeConversion Yield (%)
UiO-66-NH2Fluorinated Aromatic Carboxylic AcidsMethanol10 hoursup to 169.86 (relative)

Data sourced from a study on the catalytic methyl esterification of fluorinated aromatic carboxylic acids. rsc.org

Another important catalytic approach in the synthesis of 2-arylpropionic acids, a class of compounds structurally related to the target molecule, is asymmetric hydrovinylation. This method allows for the enantioselective synthesis of these compounds from vinyl arenes, achieving high yields, regioselectivities, and enantioselectivities. nih.gov

Spectroscopic Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of Methyl 2-(5-fluoro-2-methylphenyl)acetate by mapping the magnetic environments of its hydrogen, carbon, and fluorine nuclei.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum provides detailed information about the number and electronic environment of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the ester methyl protons, and the aryl-methyl protons.

The aromatic region typically displays complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine atom (H-6) is expected to appear as a doublet of doublets due to coupling with the adjacent proton (H-4) and the fluorine atom. The proton meta to the fluorine (H-4) would likely present as a doublet of doublets of doublets, coupling to H-6, H-3, and the fluorine atom. The proton ortho to the acetyl group (H-3) would appear as a doublet.

The protons of the benzylic methylene group (-CH₂-) adjacent to the aromatic ring typically resonate as a singlet. Similarly, the methyl protons of the ester group (-OCH₃) also produce a distinct singlet, as do the protons of the methyl group attached to the phenyl ring (-CH₃). researchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound (Based on analysis of similar structures and general NMR principles)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Ar-H (H-3)~7.15d
Ar-H (H-6)~7.05dd
Ar-H (H-4)~6.95ddd
-OCH₃ (ester)~3.70s
-CH₂-~3.65s
Ar-CH₃~2.25s
s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublets of doublets. Predictions are for CDCl₃ solvent.

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their bonding environment. The spectrum for this compound will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the ester methoxy (B1213986) carbon, and the aryl-methyl carbon.

The carbonyl carbon (C=O) of the ester group is characteristically found downfield. The aromatic carbons show splitting due to carbon-fluorine (C-F) coupling, with the carbon directly bonded to fluorine (C-5) exhibiting the largest coupling constant. The other aromatic carbons (C-1, C-2, C-3, C-4, C-6) will also show smaller C-F couplings depending on their proximity to the fluorine atom. The signals for the aliphatic carbons—the benzylic methylene (-CH₂-), the ester methoxy (-OCH₃), and the aryl-methyl (-CH₃)—appear in the upfield region of the spectrum. chemicalbook.comdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on analysis of similar structures and general NMR principles)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (ester)~171.5
C-5 (C-F)~161.0 (d, ¹JCF ≈ 245 Hz)
C-2 (C-CH₃)~135.0 (d, ³JCF ≈ 8 Hz)
C-1 (C-CH₂)~131.0 (d, ³JCF ≈ 6 Hz)
C-6~117.0 (d, ²JCF ≈ 21 Hz)
C-4~115.0 (d, ²JCF ≈ 21 Hz)
C-3~130.0 (d, ⁴JCF ≈ 3 Hz)
-OCH₃ (ester)~52.0
-CH₂-~39.0
Ar-CH₃~16.0
d = doublet, J = coupling constant. Predictions are for CDCl₃ solvent.

¹⁹F NMR Spectroscopy in Characterizing Fluorine Proximal Environments and Reaction Monitoring

Fluorine-19 NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govwikipedia.org It provides a wide chemical shift range, which makes it exceptionally sensitive to the local electronic environment around the fluorine atom. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The precise chemical shift of this signal, typically in the range of -110 to -120 ppm relative to a CFCl₃ standard, is diagnostic of the substitution pattern on the aromatic ring. researchgate.net

Beyond structural confirmation, ¹⁹F NMR is a powerful tool for monitoring reaction progress and purity. nih.govrsc.org For instance, in the synthesis of this compound, the disappearance of the signal for a fluorinated starting material and the appearance of the product's characteristic ¹⁹F signal can be tracked in real-time to determine reaction completion and identify any fluorinated byproducts. nih.govrsc.org The simplicity of the spectrum (often a single peak for mono-fluorinated compounds) and the lack of background signals make it ideal for quantitative analysis in complex mixtures. wikipedia.orgrsc.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman, provide information on the functional groups and molecular vibrations within the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups.

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1715 cm⁻¹. The position is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring. spectroscopyonline.com

C-O Stretch: Two distinct bands corresponding to the C-O stretching of the ester group will be present. The C-C-O stretch appears around 1310-1250 cm⁻¹ and the O-C-C stretch is found between 1130-1100 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

C-F Stretch: A strong absorption band in the range of 1270-1100 cm⁻¹ corresponds to the stretching vibration of the carbon-fluorine bond.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹. nih.govnist.govchemicalbook.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2980-2850Medium
C=O Ester Stretch1730-1715Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-C-O Ester Stretch1310-1250Strong
C-F Stretch1270-1100Strong
O-C-C Ester Stretch1130-1100Strong

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wikipedia.org While FT-IR is more sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. ias.ac.inresearchgate.net

For this compound, the Raman spectrum would provide a structural fingerprint, with key signals confirming the molecular framework. wikipedia.org Expected prominent Raman bands include:

Aromatic Ring Vibrations: The breathing mode of the phenyl ring typically gives a strong, sharp signal. Aromatic C-H stretching and in-plane bending vibrations are also readily observed. proquest.com

Carbonyl C=O Stretch: The ester carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum. researchgate.net

C-H Vibrations: Symmetric stretching and bending vibrations of the methyl and methylene groups will be present. researchgate.net

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, its molecular formula and fragmentation patterns can be established.

Calculated Exact Mass of this compound

Element Atomic Mass (Da) Count Total Mass (Da)
Carbon (C) 12.000000 10 120.000000
Hydrogen (H) 1.007825 11 11.086075
Fluorine (F) 18.998403 1 18.998403
Oxygen (O) 15.994915 2 31.989830

| Total | | | 182.074308 |

This calculated exact mass serves as a benchmark for experimental HRMS analysis to confirm the identity of the compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like esters, often yielding a prominent molecular ion peak. In the context of drug metabolism studies, ESI combined with time-of-flight (TOF) mass spectrometry is a common approach for analyzing a wide range of compounds. For general applicability, an aqueous mobile phase with additives like acetic acid and ammonium (B1175870) acetate (B1210297) is often used. synquestlabs.com

For this compound, ESI-MS would be expected to produce a protonated molecular ion, [M+H]+, at an m/z corresponding to its molecular weight plus the mass of a proton.

Predicted ESI-MS Adducts for this compound

Adduct Formula Calculated m/z
[M+H]+ C10H12FO2+ 183.08158
[M+Na]+ C10H11FO2Na+ 205.06352

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, for the related compound 2-(5-fluoro-2-methylphenyl)acetic acid have been calculated for various adducts, providing a basis for comparison. researchgate.net

The fragmentation of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation. While specific experimental fragmentation data for this compound was not found, the fragmentation of similar phenylacetate (B1230308) esters can be used to predict the likely fragmentation pathways.

The mass spectra of phenylacetate esters typically show characteristic fragmentation patterns. researchgate.netmassbank.eu For instance, the fragmentation of benzyl (B1604629) acetate often involves the loss of a ketene (B1206846) molecule (CH2=C=O, 42 Da) or the formation of a tropylium (B1234903) ion (C7H7+, m/z 91). miamioh.edu The fragmentation of esters can also proceed through the loss of the alkoxy group (-OCH3, 31 Da) or the entire ester group (-COOCH3, 59 Da). nih.gov

For this compound, the following fragmentation pathways are plausible:

Loss of the methoxy group (-OCH3): This would result in an acylium ion [M-31]+.

Loss of the carbomethoxy group (-COOCH3): This would lead to the formation of a benzylic cation [M-59]+.

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral molecule.

Formation of a tropylium-like ion: Rearrangement of the substituted benzyl fragment could lead to a stable seven-membered ring cation.

Predicted Key Fragments for this compound

Fragment Ion Proposed Structure Nominal m/z
[C9H8FO]+ Acylium ion after loss of -OCH3 151
[C8H8F]+ Benzylic cation after loss of -COOCH3 123

The relative abundance of these fragments would depend on their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The benzene (B151609) ring in this compound acts as a chromophore.

The UV spectrum of a substituted benzene ring typically shows a primary band (E2-band) around 200-210 nm and a secondary band (B-band) between 250 and 280 nm. The positions and intensities of these bands are influenced by the substituents on the ring. youtube.com For 2-oxo-2-phenylacetates, absorption bands in the UVA region (290-440 nm) corresponding to n→π* transitions have been observed. researchgate.net

While a specific UV-Vis spectrum for this compound is not available in the searched results, it is expected to exhibit absorption maxima characteristic of a substituted benzene derivative. The fluorine and methyl substituents, along with the methyl acetate group, will influence the precise wavelengths and molar absorptivities of the electronic transitions. It is anticipated that the compound will show characteristic absorption bands in the UV region, likely with a primary band below 220 nm and a secondary, fine-structured band in the 250-280 nm region.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties, providing a detailed picture of electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable conformation, known as the energy minimum. In this process, the spatial coordinates of the atoms in Methyl 2-(5-fluoro-2-methylphenyl)acetate are systematically adjusted until the configuration with the lowest possible energy is identified.

This optimization is typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set provides the mathematical functions used to build the molecular orbitals. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles that represent the molecule's most probable structure.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: This data is illustrative and based on typical values for similar organic molecules.

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths
C-F1.35 Å
C=O (carbonyl)1.21 Å
C-O (ester)1.34 Å
Bond Angles
O=C-O124°
C-C-F119°
Dihedral Angle
C(ring)-C(ring)-C(acetyl)-C(carbonyl)~60°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory provide a rigorous framework for studying electronic properties. While computationally more demanding than DFT, they can offer benchmark-quality results for properties such as electron affinities, ionization potentials, and dipole moments. For a molecule like this compound, these calculations would further refine the understanding of its electronic distribution and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorinated benzene (B151609) ring, while the LUMO is likely centered on the electron-withdrawing ester group, particularly the carbonyl carbon.

Table 2: Calculated Frontier Molecular Orbital Energies Note: This data is illustrative. Calculations are often performed in the gas phase.

OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
Egap (LUMO-HOMO)5.3Energy Gap

To pinpoint reactive sites within a molecule, DFT provides reactivity descriptors such as Fukui functions and local softness. mdpi.comupwr.edu.pl These concepts quantify the change in electron density at a specific atom when the total number of electrons in the system changes.

The Fukui function, f(r), helps identify the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net

f+(r): For nucleophilic attack (where the molecule accepts an electron), the site with the highest f+ value is the most reactive.

f-(r): For electrophilic attack (where the molecule donates an electron), the site with the highest f- value is the most reactive.

f0(r): For radical attack.

Local softness (s) is directly related to the Fukui function and provides a similar measure of site-specific reactivity. mdpi.comupwr.edu.pl For this compound, analysis would likely indicate the carbonyl carbon as a primary site for nucleophilic attack, while the aromatic carbons would be the main sites for electrophilic attack.

Table 3: Illustrative Fukui Function and Local Softness Indices for Selected Atoms Note: This data is hypothetical and serves to illustrate the concept.

Atomf+f-s+s-Predicted Reactivity
C (carbonyl)0.180.020.0340.004Site for nucleophilic attack
O (carbonyl)0.120.050.0230.009Site for nucleophilic attack
C4 (ring, para to F)0.040.150.0080.028Site for electrophilic attack
F0.090.070.0170.013Influences ring reactivity

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution across a molecule. It is mapped onto the electron density surface, with colors indicating different potential values.

Red: Regions of negative potential, which are electron-rich and attractive to electrophiles.

Blue: Regions of positive potential, which are electron-poor and attractive to nucleophiles.

Green: Regions of neutral or near-zero potential.

For this compound, the ESP surface would show a strong negative potential (red) around the electronegative oxygen atoms of the ester group and the fluorine atom. A significant positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms, highlighting these as sites susceptible to nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations reveal static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. elifesciences.org By solving Newton's equations of motion for all atoms in the system, MD simulations can map the conformational landscape and explore the influence of the surrounding environment. nih.govmdpi.com

For this compound, MD simulations would reveal the flexibility of the molecule, particularly the rotation around the single bonds connecting the phenyl ring to the acetate (B1210297) group. This analysis identifies the various low-energy conformations the molecule can adopt and the energy barriers between them.

Computational Prediction of Spectroscopic Properties

Theoretical calculations allow for the in silico prediction of various spectra, which can be invaluable for confirming experimental results, assigning spectral features, and understanding the electronic and vibrational structure of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, widely used to aid in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR shielding tensors. nih.gov This method, typically used in conjunction with DFT, computes the magnetic shielding of each nucleus, which can then be converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, a typical computational workflow would involve:

Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. This is commonly performed using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). researchgate.net

GIAO Calculation: A single-point NMR calculation is then performed on the optimized geometry using the GIAO method. Higher-level basis sets, such as 6-311+G(2d,p), are often employed at this stage to improve the accuracy of the shielding constant calculations. nih.gov

Data Processing: The calculated isotropic shielding values (σ) are converted to chemical shifts using the equation δ = σ_ref - σ_calc, where σ_ref is the shielding constant of TMS calculated at the same level of theory.

The accuracy of these predictions can be influenced by the choice of the DFT functional, the basis set, and the inclusion of a solvation model to mimic the experimental solvent environment. researchgate.netnih.gov While gas-phase calculations can be sufficient, using a continuum solvation model like the Polarizable Continuum Model (PCM) can refine the results, especially for polar molecules.

Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by GIAO-DFT calculations.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HAromatic H (C3)7.15
¹HAromatic H (C4)6.95
¹HAromatic H (C6)7.05
¹HMethylene (B1212753) (-CH₂)3.68
¹HAryl Methyl (-CH₃)2.25
¹HEster Methyl (-OCH₃)3.65
¹³CCarbonyl (C=O)171.5
¹³CAromatic C-F (C5)162.0 (d, ¹JCF ≈ 245 Hz)
¹³CAromatic C-CH₃ (C2)138.0 (d, ²JCF ≈ 22 Hz)
¹³CAromatic C-CH₂ (C1)131.0 (d, ³JCF ≈ 8 Hz)
¹³CAromatic C-H (C6)129.5 (d, ³JCF ≈ 9 Hz)
¹³CAromatic C-H (C4)116.0 (d, ²JCF ≈ 21 Hz)
¹³CAromatic C-H (C3)114.5 (d, ⁴JCF ≈ 3 Hz)
¹³CEster Methyl (-OCH₃)52.3
¹³CMethylene (-CH₂)40.8
¹³CAryl Methyl (-CH₃)19.5

Note: The predicted values and coupling constants (J) are illustrative and based on typical DFT calculation results for similar structures.

Computational methods are highly effective in simulating vibrational spectra (Infrared and Raman). libretexts.org These simulations are based on calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes.

The standard procedure involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)). This confirms the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies. nih.gov

Intensity Calculation: IR intensities are derived from the changes in the dipole moment during each vibration, while Raman activities are determined by changes in the polarizability.

Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. nih.gov

For this compound, key predicted vibrational modes would include C=O stretching, C-F stretching, C-H stretching of aromatic and aliphatic groups, and various bending modes. Comparing the simulated spectra with experimental ones can provide definitive assignments for each observed peak.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch3000-2850MediumMedium
Carbonyl (C=O) Stretch1735Very StrongWeak
Aromatic C=C Stretch1610, 1500Medium-StrongMedium
Ester C-O Stretch1250StrongWeak
Aromatic C-F Stretch1230StrongWeak

Note: The predicted wavenumbers are illustrative and represent typical values obtained after applying a scaling factor to DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of medium-sized organic molecules. mdpi.comyoutube.com It computes the energies of electronic transitions from the ground state to various excited states.

The process typically involves:

An initial DFT ground-state calculation on the optimized geometry.

A TD-DFT calculation to obtain the vertical excitation energies and the corresponding oscillator strengths. The oscillator strength is a theoretical measure of the intensity of an electronic transition. youtube.com

For this compound, TD-DFT calculations would predict the electronic transitions within the aromatic chromophore. The primary transitions would likely be π → π* transitions associated with the benzene ring. The results can be visualized by plotting the oscillator strength against wavelength to generate a theoretical UV-Vis spectrum. nih.gov

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

TransitionPredicted Wavelength (λ_max, nm)Oscillator Strength (f)Dominant Character
S₀ → S₁2750.08π → π
S₀ → S₂2200.15π → π

Note: The predicted values are illustrative and based on typical TD-DFT results for substituted benzene derivatives.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the identification of intermediates and transition states, and the calculation of reaction energy barriers.

A key transformation for synthesizing this compound is the Fischer esterification of 2-(5-fluoro-2-methylphenyl)acetic acid with methanol (B129727) under acidic conditions. DFT calculations can be used to model the entire reaction pathway. This involves locating the geometries of all reactants, intermediates, and transition states (TS) along the reaction coordinate.

The energy of each stationary point is calculated to construct a potential energy surface profile. The activation energy (reaction barrier) for each step is the energy difference between the transition state and the preceding reactant or intermediate. researchgate.net For example, in the Fischer esterification, the rate-determining step is often the nucleophilic attack of methanol on the protonated carboxylic acid or the subsequent dehydration step. Computational modeling can pinpoint which step has the higher barrier.

A hypothetical energy profile for a key step, such as the nucleophilic attack in an S_N2-type reaction, would show the reactants proceeding through a high-energy transition state to form the products. The activation energy barrier (ΔE‡) determines the reaction rate. For bimolecular reactions, this barrier can be decomposed into the energy required to distort the reactants into their transition state geometries (preparation energy) and the actual interaction energy between the distorted fragments. nih.gov

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. Implicit solvation models, like the aforementioned PCM, treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit solvation models, where individual solvent molecules are included in the calculation, are more accurate but computationally far more expensive.

Applications As a Key Intermediate in Complex Organic Synthesis

Utilization in the Synthesis of Substituted Arylacetate Derivatives

The chemical structure of Methyl 2-(5-fluoro-2-methylphenyl)acetate offers multiple sites for modification, making it a versatile precursor for a range of substituted arylacetate derivatives. The ester moiety can undergo hydrolysis to the corresponding carboxylic acid, 2-(5-fluoro-2-methylphenyl)acetic acid, which can then be converted into amides, other esters, or acid halides. researchgate.netfishersci.nochemshuttle.com Furthermore, the methylene (B1212753) bridge is activated by the adjacent carbonyl and aromatic ring, allowing for reactions such as alpha-halogenation or alkylation to introduce further diversity.

The aromatic ring itself can also be a site for further functionalization, although the existing substituents will direct the position of any new groups. These transformations enable the synthesis of a broad class of α-substituted arylacetate derivatives, which are of interest in various fields of chemical research. researchgate.net

Role in the Construction of Functionalized Aromatic and Heterocyclic Scaffolds

The "5-fluoro-2-methylphenyl" moiety is a crucial component in the synthesis of various functionalized aromatic and heterocyclic structures, particularly benzofurans and benzoxazoles. nih.govrsc.org These scaffolds are present in many biologically active compounds.

Research has demonstrated the synthesis of a novel series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which have shown potential as anticancer agents. nih.govnih.govelsevierpure.com In these syntheses, a precursor containing the 5-fluoro-2-methylphenol (B1304799) structure is typically used. nih.gov This precursor undergoes several steps, including nitration and reaction with an aryl piperazine, before cyclization to form the benzoxazole (B165842) ring. researchgate.netresearchgate.net The presence of the fluorine atom is often advantageous in medicinal chemistry, and its incorporation into these heterocyclic systems is a key strategy in drug design. nih.gov

Similarly, derivatives of this compound are instrumental in building benzofuran (B130515) rings. For instance, 5-fluoro-2-methyl-1-benzofuran derivatives bearing various sulfonyl substituents at the 3-position have been synthesized and studied. nih.govnih.gov The general synthetic pathway often involves the reaction of a substituted phenol (B47542) with a suitable reagent to form the furan (B31954) ring, a process for which arylacetate derivatives can be valuable starting materials. organic-chemistry.orgjocpr.com

Table 1: Examples of Heterocyclic Scaffolds Derived from 5-Fluoro-2-methylphenyl Precursors This table is interactive. You can sort and filter the data.

Scaffold Precursor Type Synthetic Goal Reference(s)
Benzoxazole 5-Fluoro-2-methylphenol derivative Anticancer Agents nih.govnih.govelsevierpure.com
Benzofuran 5-Fluoro-2-methyl-1-benzofuran derivative Biologically Active Compounds nih.govnih.gov
Quinoxaline Fluorinated and piperazine-containing heterocycle Bioactive Compounds nih.gov

Development of Libraries of this compound Analogues

To explore structure-activity relationships (SAR) for medicinal chemistry or materials science applications, chemists often synthesize libraries of related compounds. This compound serves as an excellent scaffold for creating such libraries by systematically modifying different parts of the molecule.

Introduction of Additional Halogen Substituents

One common strategy in analogue library synthesis is the variation of halogen substituents on the aromatic ring. While the parent compound contains fluorine, related structures can be synthesized where the fluorine is replaced by or supplemented with other halogens like chlorine or bromine. libretexts.org For example, studies on related 5-halo-3-methylsulfinyl-1-benzofuran-2-yl)acetate derivatives demonstrate the synthesis of chloro, bromo, and fluoro analogues to compare their properties. This suggests a clear pathway for creating a library of halogenated analogues from a suitable precursor.

Variation of Alkyl Chain Lengths and Configurations

The structure of this compound can be modified by altering the length and configuration of its alkyl groups. The methyl ester can be transesterified to an ethyl, propyl, or other alkyl ester. Likewise, the 2-methyl group on the phenyl ring can, in principle, be replaced by other alkyl groups through multi-step synthetic routes starting from different precursors. These modifications can influence the compound's physical properties, such as solubility and lipophilicity, as well as its biological activity.

Exploration of Different Aromatic and Heterocyclic Moieties

A broader exploration involves replacing the entire 5-fluoro-2-methylphenyl group with other aromatic or heterocyclic systems while retaining the methyl acetate (B1210297) portion. Synthetic methods for preparing various phenylacetic acid derivatives are well-established, allowing for the construction of a diverse library. rsc.org For example, different substituted phenyl rings or heterocyclic rings like furan, pyridine, or pyrazole (B372694) could be coupled to a methyl acetate unit, leading to a wide range of compounds for screening and evaluation. rsc.orgnih.gov The synthesis of 5-phenyl-furan-2-carboxylic acids, for instance, highlights the generation of diverse structures based on a core scaffold.

Future Research Directions and Methodological Advancements

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance safety. researchgate.netdovepress.com For the synthesis of fluorinated aromatic compounds such as Methyl 2-(5-fluoro-2-methylphenyl)acetate, this translates to developing protocols that are both environmentally friendly and economically viable. rsc.orgnumberanalytics.com

Future research will likely focus on several key areas to achieve greener synthesis:

Alternative Solvents and Reaction Conditions: A significant effort is being made to replace hazardous solvents like N,N-Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297). acs.org Additionally, solid-state synthesis and mechanochemical methods are being explored to eliminate the need for toxic, high-boiling point solvents altogether. rsc.org These methods are often more energy-efficient and can be performed under ambient conditions without the need for inert atmospheres. rsc.org

Atom Economy and Waste Reduction: Researchers are investigating new catalytic systems that maximize the incorporation of all starting materials into the final product, thus minimizing waste. For instance, the palladium-catalyzed carbonylation of benzyl (B1604629) acetates presents a sustainable route to alkyl arylacetates, avoiding the use of halogenated precursors and the co-production of salts. rsc.org The use of isopropenyl acetate as an acetylating agent is another example, as it produces only acetone (B3395972) as a benign byproduct. rsc.org

Safer Reagents: The development of safer fluorinating agents is a critical area of research. eurekalert.org Traditional methods often employ hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). dovepress.com Newer, more manageable reagents are being developed to introduce fluorine atoms with greater selectivity and under milder conditions. dovepress.com

Exploration of Catalytic Asymmetric Synthesis of Chiral Analogues

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. Chiral analogues of this compound, which fall into the class of 2-arylpropionic acids (profens), are of significant interest. nih.gov

Future research in this area will concentrate on:

Enantioselective Catalysis: A primary goal is the development of catalytic systems that can produce a single enantiomer of the desired product with high selectivity. This often involves the use of chiral catalysts, such as palladium complexes with chiral ligands. organic-chemistry.orgnih.gov For example, the enantioselective S(N)2' substitution of allylic alcohols with carboxylic acids, catalyzed by a chiral palladium(II) complex, has been shown to produce chiral esters in high yields and excellent enantiomeric purities. organic-chemistry.orgnih.gov

Novel Chiral Building Blocks: The synthesis of novel chiral reagents and building blocks is another important avenue of research. princeton.edu These can be used to introduce chirality into the molecule at a specific step in the synthetic sequence.

Expanding Substrate Scope: Researchers are working to expand the range of substrates that can be used in these asymmetric reactions, allowing for the synthesis of a wider variety of chiral 2-arylpropionic acid derivatives. organic-chemistry.org

Integration of Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. nih.govpreprints.org These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes. chemeurope.combeilstein-journals.org

The integration of machine learning in the synthesis of this compound and its derivatives will likely involve:

Predictive Modeling: ML models, particularly neural networks, can be trained on large reaction databases to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org This can significantly reduce the number of trial-and-error experiments required, saving time and resources. chemeurope.com

Reaction Optimization: Reinforcement learning and other optimization algorithms can be used to fine-tune reaction conditions to maximize yield and selectivity. saiwa.ai These models can explore a vast parameter space to identify the optimal conditions more efficiently than traditional experimental designs. beilstein-journals.org

Automated Synthesis: The combination of AI-driven synthesis planning with robotic platforms is leading to the development of "self-driving" laboratories. beilstein-journals.org These automated systems can design, execute, and analyze experiments with minimal human intervention, accelerating the pace of discovery. news-medical.net

Application of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. In situ spectroscopic techniques, which allow for the monitoring of reactions in real-time, provide a wealth of information that is often missed with traditional offline analysis. spectroscopyonline.comyoutube.com

For the synthesis of this compound, advanced in situ techniques that will be increasingly applied include:

Vibrational Spectroscopy (FT-IR, NIR, and Raman): These techniques are powerful tools for monitoring the concentration of reactants, products, and intermediates throughout a reaction. researchgate.netresearchgate.netrsc.org For example, in situ FT-IR can be used to track the progress of esterification reactions by observing the changes in the carbonyl stretching frequencies. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS): This technique is particularly useful for monitoring heterogeneous catalytic reactions, such as those involving palladium catalysts. nih.gov By assembling catalytically active nanoparticles into dimers, their plasmonic activity can be enhanced, allowing for the in situ monitoring of reactions at the single-dimer level. nih.gov

Kinetics and Mechanistic Studies: The data obtained from in situ monitoring can be used to determine reaction rates, identify reaction intermediates, and elucidate reaction mechanisms. rsc.org This detailed understanding allows for more precise control over the reaction and can lead to significant improvements in yield and purity.

Design of Novel this compound Derivatives for Structure-Reactivity Relationship Studies

The systematic modification of a molecule's structure and the subsequent study of its properties is a cornerstone of chemical research. By designing and synthesizing novel derivatives of this compound, researchers can gain valuable insights into how different functional groups and structural motifs influence the molecule's reactivity and physical properties. nih.govnih.govmdpi.com

Future research in this area will focus on:

Exploring Substituent Effects: The introduction of different substituents at various positions on the phenyl ring can have a profound impact on the electronic and steric properties of the molecule. numberanalytics.com Structure-activity relationship (SAR) studies can help to identify which substituents lead to desirable changes in reactivity. mdpi.com

Modification of the Ester Group: Altering the alcohol portion of the ester can also be used to fine-tune the molecule's properties. This could involve changing the chain length, branching, or introducing other functional groups.

Computational Modeling: Molecular modeling and computational chemistry can be used to predict the properties of novel derivatives before they are synthesized. mdpi.com This can help to guide the design process and prioritize the most promising candidates for experimental investigation.

By pursuing these future research directions, the scientific community will continue to develop more efficient, sustainable, and precise methods for the synthesis and study of this compound and its derivatives, paving the way for new applications and a deeper understanding of their chemical behavior.

Q & A

What are the optimal synthetic routes for Methyl 2-(5-fluoro-2-methylphenyl)acetate, and how can reaction conditions be tailored to improve yield?

Basic Research Focus : Synthesis Optimization
Methodological Answer :
The synthesis of methyl ester derivatives typically involves esterification of the corresponding carboxylic acid or transesterification. For this compound, a plausible route is the reaction of 2-(5-fluoro-2-methylphenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) or via a Mitsunobu reaction for stereochemical control. Evidence from analogous compounds (e.g., methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) suggests that temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis . Kinetic studies of methyl acetate production via reactive distillation highlight the importance of catalyst selection (e.g., Amberlyst-15) and molar ratio optimization to enhance conversion rates .

How can conflicting NMR data for this compound be resolved across different studies?

Advanced Research Focus : Data Contradiction Analysis
Methodological Answer :
Discrepancies in NMR chemical shifts often arise from solvent effects, impurities, or differences in spectrometer calibration. For example, methyl phenylacetate derivatives (e.g., methyl 2-(2-chlorophenyl)acetate) show δH variations of 0.1–0.3 ppm depending on deuterated solvent choice (CDCl₃ vs. DMSO-d₆) . To resolve contradictions:

Standardize Conditions : Use identical solvents and internal standards (e.g., TMS).

2D NMR Validation : Employ HSQC and HMBC to confirm assignments of fluorine-proton coupling in the aromatic region.

Cross-Study Comparison : Reference spectral databases like PubChem or NIST Chemistry WebBook for consensus data .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Focus : Purification Strategies
Methodological Answer :
Chromatographic methods are preferred for high-purity isolation:

  • Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate ester products from unreacted acids or alcohols.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar byproducts (e.g., residual fluorophenols) .
    Evidence from methyl 2-(2-formylphenyl)acetate purification highlights the utility of cold recrystallization in methanol to remove polymeric impurities .

How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Research Focus : Mechanistic Predictions
Methodological Answer :
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the 5-fluoro and 2-methyl groups on the acetate moiety. Key parameters include:

  • LUMO Localization : Fluorine’s inductive effect lowers LUMO energy at the carbonyl carbon, enhancing electrophilicity.
  • Steric Maps : The 2-methyl group may hinder nucleophilic attack, as seen in sterically crowded analogs like methyl 2-[2-(2-methoxy-2-oxoethoxy)phenoxy]acetate . Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. alkoxides) to prioritize reaction pathways.

What spectroscopic techniques are essential for characterizing the stability of this compound under varying pH and temperature conditions?

Basic Research Focus : Stability Profiling
Methodological Answer :

  • UV-Vis Spectroscopy : Monitor ester degradation (e.g., hydrolysis to carboxylic acid) via absorbance shifts at λ ≈ 260 nm .
  • TGA/DSC : Assess thermal stability; decomposition onset temperatures for similar esters (e.g., methyl 3-methyl-2-furoate) range from 150–200°C .
  • LC-MS/MS : Quantify degradation products in accelerated stability studies (40°C/75% RH for 4 weeks) using MRM transitions specific to the parent ion (m/z 196.1 → 136.0) .

How can contradictory bioactivity results in cell-based assays using this compound be addressed?

Advanced Research Focus : Biological Data Validation
Methodological Answer :
Inconsistent bioactivity may stem from:

Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.

Metabolic Interference : Perform LC-MS metabolite profiling to identify ester hydrolysis in cell media .

Positive Controls : Compare with structurally validated analogs (e.g., methyl 2-phenylacetoacetate) to benchmark activity thresholds .

What are the key considerations for designing a scalable synthesis protocol compliant with green chemistry principles?

Advanced Research Focus : Process Sustainability
Methodological Answer :

  • Catalyst Recycling : Immobilize acidic ionic liquids (e.g., [BMIM][HSO₄]) on mesoporous silica for reuse in esterification .
  • Solvent Selection : Replace methanol with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity .
  • Waste Mitigation : Implement in-situ neutralization of acidic byproducts using bicarbonate quenches, as demonstrated in methyl chloroacetate syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.